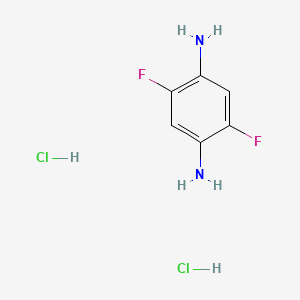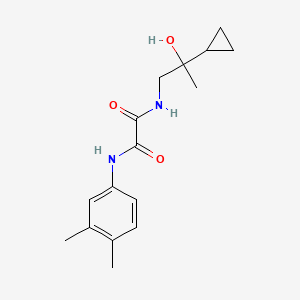
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxalamide compounds and related derivatives often involves novel synthetic approaches. For example, a study on the synthesis of oxalamide derivatives through an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes highlights a one-pot synthetic approach that could be applicable to similar compounds (Mamedov et al., 2016). This method is operationally simple and yields a variety of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the versatility and efficiency of synthetic strategies for such compounds.
Molecular Structure Analysis
The molecular structure of oxalamide compounds is critical to understanding their chemical behavior and potential applications. X-ray crystallography is a common method used to determine these structures. For instance, the crystal structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide was determined, revealing the orientation of substituent groups and the overall geometry of the molecule (Wang et al., 2016). Such analyses provide insights into the molecular interactions and stability of oxalamide compounds.
Chemical Reactions and Properties
Oxalamide compounds participate in a variety of chemical reactions, reflecting their diverse chemical properties. The reactivity can be influenced by substituents on the oxalamide backbone, as demonstrated in studies on N,N'-bis(4-pyridylmethyl)oxalamide and its supramolecular networks formed through hydrogen bonding (Lee, 2010). These interactions are crucial for understanding the chemical behavior and potential applications of oxalamide derivatives in materials science and catalysis.
Physical Properties Analysis
The physical properties of oxalamide compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties can be significantly affected by the molecular structure and substituents. Studies on various oxalamide derivatives provide insights into how these factors influence physical properties, although specific data on N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide may not be directly available.
Chemical Properties Analysis
Oxalamide derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity with different chemical agents, and potential for forming hydrogen bonds and other intermolecular interactions. Research on related compounds, such as the copper-catalyzed hydroxylation of (hetero)aryl halides using oxalamide ligands, demonstrates the utility of these compounds in facilitating complex chemical transformations (Xia et al., 2016).
Aplicaciones Científicas De Investigación
Chemical Structure and Pharmaceutical Significance
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide is a compound featuring a complex structure, indicating its potential for diverse interactions and activities within biological systems. The structural complexity, especially the presence of nitrogen heterocycles, is noteworthy as these components are prevalent in many pharmaceuticals. Nearly 59% of small-molecule drugs approved by the U.S. FDA contain nitrogen heterocycles, underscoring their critical role in drug design and pharmacological activity (Vitaku et al., 2014).
Potential Therapeutic Applications
While direct studies on N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide are limited, related compounds have shown a range of potential therapeutic applications. For instance, compounds with similar structural features have been explored for their anticancer properties. African medicinal spices and vegetables containing similar compounds have shown potential in tackling malignant diseases through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells (Kuete et al., 2017).
Role in Drug Delivery Systems
Compounds with structural similarities to N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide have been investigated for their role in drug delivery systems. N-(2-hydroxypropyl)-methacrylamide (HPMA) copolymer-cyclic RGD conjugates, for example, have demonstrated increased tumor accumulation and decreased uptake in non-target organs, indicating their potential as targeted drug delivery vehicles (Pike & Ghandehari, 2010).
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-10-4-7-13(8-11(10)2)18-15(20)14(19)17-9-16(3,21)12-5-6-12/h4,7-8,12,21H,5-6,9H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPKYNNXPUOTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)
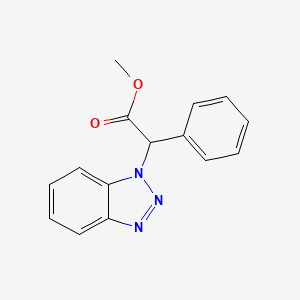
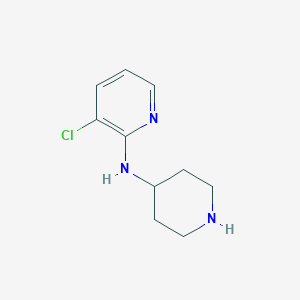

![N-(4-fluorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2491128.png)
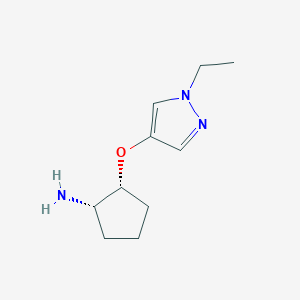
![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)
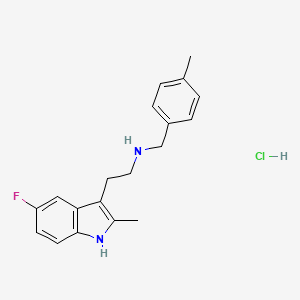
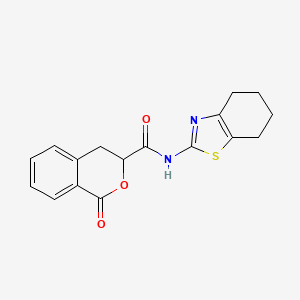
![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2491137.png)
